molecular formula C15H22O8-2 B12332847 2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester

2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester

Cat. No.: B12332847
M. Wt: 330.33 g/mol
InChI Key: FXHSJEADTSEWLW-UHFFFAOYSA-L
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Description

It is a colorless to light yellow clear liquid with a density of 1.09 g/cm³ and a boiling point of 150°C at 0.1 mmHg . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester can be synthesized through the esterification of methacrylic acid with glycerol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of hydrogels for drug delivery systems.

    Medicine: Utilized in dental materials and bone cement formulations due to its biocompatibility.

    Industry: Applied in the production of coatings, adhesives, and sealants

Mechanism of Action

The compound exerts its effects primarily through polymerization reactions. The methacrylate groups in the molecule undergo free radical polymerization, forming cross-linked networks. These networks provide mechanical strength and stability, making the compound suitable for various applications. The molecular targets and pathways involved include the formation of covalent bonds between methacrylate groups, leading to the creation of a three-dimensional polymer matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester is unique due to its tri-functional methacrylate groups, which allow for extensive cross-linking and the formation of highly durable polymers. This makes it particularly valuable in applications requiring strong, stable materials, such as dental composites and industrial coatings .

Properties

Molecular Formula

C15H22O8-2

Molecular Weight

330.33 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoate

InChI

InChI=1S/C7H12O4.2C4H6O2/c1-5(2)7(10)11-4-6(9)3-8;2*1-3(2)4(5)6/h6,8-9H,1,3-4H2,2H3;2*1H2,2H3,(H,5,6)/p-2

InChI Key

FXHSJEADTSEWLW-UHFFFAOYSA-L

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)OCC(CO)O

Origin of Product

United States

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